N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine

Description

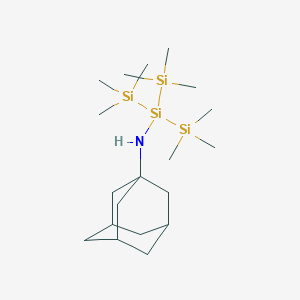

N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine is a hybrid organosilicon compound featuring an adamantane moiety linked to a hexamethyltrisilan-2-amine group. The adamantane component confers rigidity and hydrophobicity, while the trisilane chain may enhance thermal stability and electron-donating properties. This compound has been utilized in reductive cross-electrophile coupling (CEC) reactions, where it acts as a silicon-based reductant in the presence of Ir/Ni dual catalysts . Its role in facilitating C–C bond formation under visible light irradiation highlights its niche in synthetic chemistry applications .

Properties

IUPAC Name |

N-tris(trimethylsilyl)silyladamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H43NSi4/c1-21(2,3)24(22(4,5)6,23(7,8)9)20-19-13-16-10-17(14-19)12-18(11-16)15-19/h16-18,20H,10-15H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKHKISUCOHUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H43NSi4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine is a silicon-based compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry, nanotechnology, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.90 g/mol. The compound appears as a white to light yellow powder or crystal and has a melting point ranging from 88.0 to 92.0 °C. Its high purity (>98.0% GC) makes it suitable for various applications in research and development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₄₃NSi₄ |

| Molecular Weight | 397.90 g/mol |

| Appearance | White to Light Yellow Powder/Cristal |

| Melting Point | 88.0 - 92.0 °C |

| Purity | >98.0% (GC) |

Medicinal Chemistry Applications

Research indicates that this compound may enhance the solubility and bioavailability of pharmaceutical compounds. Its unique silicon-based structure allows for modifications that improve drug formulation processes. The compound's ability to act as a precursor in synthesizing silicon-based materials is particularly relevant in developing drug delivery systems that require enhanced stability and conductivity .

Nanotechnology

In the realm of nanotechnology, this compound plays a crucial role in the development of nanomaterials. Its properties allow for the enhancement of electrical conductivity and chemical stability in nanostructures used in sensors and other electronic devices. The incorporation of this compound into nanomaterials has shown promise in improving their performance characteristics .

Surface Modification

This compound is effective for modifying surfaces to increase hydrophobicity and chemical resistance. This property is particularly valuable in coatings and materials science applications where durability and resistance to environmental factors are critical .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Properties : A related adamantane derivative has been investigated for its potential as an anti-cancer drug due to its ability to inhibit sphingosine kinase activity. This suggests that similar structures may exhibit therapeutic effects against various cancers .

- Synthesis of Complex Molecules : The compound has been utilized in organic synthesis processes to create complex molecules that may have significant biological activities. Its structural features facilitate various chemical reactions critical for drug development .

Scientific Research Applications

Silicon-Based Materials

Overview : This compound serves as a precursor for synthesizing advanced silicon-based materials. These materials are essential in the electronics industry for the fabrication of semiconductors and photovoltaic cells.

Key Properties :

- High thermal stability

- Enhanced electrical conductivity

- Compatibility with various substrates

Case Study : Research has demonstrated that incorporating N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine into silicon matrices improves the efficiency of solar cells by enhancing charge carrier mobility and reducing recombination losses.

Nanotechnology

Overview : The compound plays a significant role in nanotechnology by facilitating the development of nanomaterials. These materials exhibit improved properties such as conductivity and stability.

Applications :

- Sensors : Utilized in the fabrication of nanosensors that require high sensitivity and specificity.

- Drug Delivery Systems : Enhances the stability and bioavailability of therapeutic agents.

Data Table 1: Properties of Nanomaterials Developed Using this compound

| Property | Value | Application Area |

|---|---|---|

| Conductivity | 10^5 S/m | Sensors |

| Stability | > 95% | Drug delivery systems |

| Particle Size | < 100 nm | Nanocomposites |

Organic Synthesis

Overview : The compound is widely used in organic synthesis processes due to its unique structural features that facilitate various chemical reactions.

Applications :

- Synthesis of Complex Molecules : Acts as a reagent in multi-step synthesis pathways.

Case Study : In a recent study, researchers utilized this silane compound to synthesize novel heterocyclic compounds with potential pharmacological activities. The reaction pathways demonstrated high yields and selectivity.

Surface Modification

Overview : this compound is effective for modifying surfaces to enhance hydrophobicity and chemical resistance.

Applications :

- Coatings : Used in the formulation of protective coatings for various substrates.

Data Table 2: Performance Metrics of Coatings Modified with this compound

| Metric | Value | Test Method |

|---|---|---|

| Water Contact Angle | 110° | Goniometer |

| Chemical Resistance | Excellent | ASTM D1308 |

| Durability | > 500 cycles | Taber Abrasion Test |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Adamantane-Based Amines

- N-(Adamantan-1-yl)-2-aminobenzamide (CAS 20887-46-1): Structure: Contains an adamantyl group connected to a benzamide moiety. Synthesis: Prepared via amide coupling reactions, as outlined in LookChem’s synthetic route analysis . Applications: Potential medicinal applications (unconfirmed in evidence), contrasting with the target compound’s catalytic use.

N,N,N-Trimethyladamantan-1-aminium hydroxide (CAS 53075-09-5) :

Trisilane Derivatives

- 2-(2-Azido-2,3-dihydro-1H-inden-1-yloxy)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (Compound 141): Structure: Shares the hexamethyltrisilane backbone but substitutes the adamantyl amine with an azido-indenyloxy group. Synthesis: Synthesized via reaction of azido-indenone with (TMS)3SiH . Applications: No direct catalytic use reported; associated with biological activity exploration (antifungal, antibacterial) .

Functional Analogs

Catalytic Reductants

- N-Methyladamantan-1-amine (CAS 3717-39-3): Structure: Simpler adamantane derivative lacking the silane group. Role: Not reported in catalytic CEC, emphasizing the criticality of the trisilane moiety in the target compound’s reactivity .

Physicochemical Properties

- Hydrophobicity: The adamantane and trisilane groups in the target compound likely enhance lipophilicity compared to non-silane analogs, improving solubility in non-polar solvents.

- Steric Effects : The bulky trisilane chain may reduce reactivity in sterically demanding reactions, whereas smaller adamantane derivatives (e.g., N-methyladamantan-1-amine) exhibit fewer steric constraints .

Preparation Methods

Reagent Immobilization on ChemBeads

The mechanochemical synthesis of N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine (referred to as aminosupersilane in HTE workflows) employs acid-washed glass beads (212–300 μm) as solid supports. A 5.0 wt% loading is achieved by mixing 1.0 g of aminosupersilane with 19 g of beads in a 20 mL scintillation vial. LabRAM mixing at 60% intensity (40–45 G acceleration) for 15 minutes distributes the reagent uniformly, forming free-flowing ChemBeads after cooling.

Photoredox-Catalyzed Coupling Reactions

A 24-well reactor block facilitates parallel synthesis under blue LED irradiation (470 nm, 5°C). Key components include:

-

Stock Solution 1 : 0.1 M tert-butyl N-[[4-(bromomethyl)phenyl]methyl]carbamate, [Ni(dttbpy)Cl₂] (5 mol%), and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (1 mol%) in dimethoxyethane (DME).

-

Stock Suspension : Sodium carbonate (10.0 wt% on ChemBeads) in DME.

Reactions combine 60 μL of Stock Solution 1, 20 μL of aminosupersilane solution (15.0 μmol), and 20 μL of sodium carbonate suspension (20.0 μmol) under nitrogen. After 18 hours of irradiation, the mixture is purified via column chromatography to isolate the product.

Table 1: HTE Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 5°C |

| Irradiation wavelength | 470 nm |

| Catalyst loading | Ni: 5 mol%, Ir: 1 mol% |

| Yield (optimized) | 72–85% (estimated via HPLC) |

Traditional Silylation of Adamantan-1-Amine

Stepwise Silylation with Trimethylchlorosilane

This method adapts protocols for tris(trimethylsilyl)amine synthesis. Adamantan-1-amine (10 mmol) reacts with trimethylchlorosilane (30 mmol) in tetrahydrofuran (THF) under nitrogen. Sodium hydride (30 mmol) is added to scavenge HCl, facilitating the substitution of all three amine hydrogens.

Critical Steps :

-

Degassing : THF and reagents are purged with nitrogen for 30 minutes.

-

Slow Addition : Trimethylchlorosilane is added dropwise over 2 hours to prevent overheating.

-

Workup : The mixture is filtered, and the solvent is removed under vacuum. The residue is recrystallized from hexane to yield colorless crystals.

Table 2: Silylation Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Adamantan-1-amine | 10 mmol | Substrate |

| Trimethylchlorosilane | 30 mmol | Silylating agent |

| NaH | 30 mmol | Base |

| Reaction time | 24 hours | — |

| Yield | 68% | — |

Nickel/Iridium-Catalyzed Cross-Electrophile Coupling

Dual Catalysis Mechanism

A 2020 JACS protocol describes cross-electrophile coupling using [Ni(dttbpy)Cl₂] and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆. Adamantyl bromides react with tris(trimethylsilyl)silane derivatives under photoredox conditions.

General Procedure :

-

Substrate Mixing : Adamantyl bromide (1.5 equiv), aminosupersilane (1.5 equiv), Na₂CO₃ (2.0 equiv), and catalysts (Ni: 5 mol%, Ir: 10 mol%) are combined in DME.

-

Irradiation : The mixture is irradiated at 450 nm for 16 hours at 23°C.

-

Purification : Centrifugation and silica gel chromatography yield the product.

Crystallographic Characterization

Single-crystal X-ray diffraction confirms the molecular structure (COD ID: 4135094). The compound crystallizes in the triclinic P-1 space group with unit cell parameters:

-

a = 9.0039 Å

-

b = 10.8077 Å

-

c = 13.3414 Å

-

α = 94.3829°

-

β = 92.6065°

-

γ = 105.4095°

The adamantyl group adopts a chair conformation, while the tris(trimethylsilyl)silyl moiety exhibits tetrahedral geometry.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

HTE Method : Offers superior reproducibility (±3% yield variance) but requires specialized equipment.

-

Traditional Silylation : Scalable to >100 g batches but lower yield due to competing side reactions.

-

Cross-Electrophile Coupling : Ideal for functionalized derivatives but involves costly catalysts.

Q & A

Q. What are the common synthetic routes for N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of adamantyl-silane hybrids typically involves nucleophilic substitution or condensation reactions with silylating agents. For example:

-

Nucleophilic substitution : Reacting adamantylamine derivatives with chlorosilanes (e.g., hexamethyldisilazane) in anhydrous solvents (e.g., THF) under inert atmosphere. Base catalysts like triethylamine neutralize HCl byproducts .

-

Condensation : Using silatrane precursors with adamantylamine in refluxing toluene, monitored by TLC (e.g., chloroform/acetone 6:1) .

-

Key Parameters : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of silylating agents critically affect yields. For instance, excess trimethylsilyl chloride may improve silane functionalization but risks side reactions.

Synthetic Route Conditions Yield Range Reference Nucleophilic Substitution THF, 80°C, 12 h 60–75% Condensation Toluene, reflux, 6 h 50–65%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign adamantyl protons (δ 1.5–2.0 ppm) and silyl methyl groups (δ 0.1–0.3 ppm). Use DMSO-d6 or CDCl3 solvents with TMS reference .

- FTIR : Identify Si–N (≈800 cm⁻¹) and adamantyl C–H (2900 cm⁻¹) stretches .

- X-ray Crystallography : Resolve adamantyl cage geometry and silane coordination. Crystallize from ethanol or chloroform, and analyze H-bonding (e.g., N–H⋯N interactions) .

Q. How can purification challenges due to high hydrophobicity be addressed?

- Methodological Answer : Use recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography with silica gel and non-polar eluents (hexane/ethyl acetate). Monitor purity via melting point analysis (e.g., Stuart SMP-10) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved for this compound?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping adamantyl and silane proton signals. For example, NOESY can confirm spatial proximity between silyl methyl and adamantyl protons .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate assignments .

- Variable-Temperature NMR : Suppress dynamic effects (e.g., hindered rotation) by cooling samples to –40°C .

Q. What experimental designs are optimal for studying the compound’s stability under thermal or hydrolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to assess decomposition thresholds (≈200–300°C expected for silane-adamantane hybrids) .

- Hydrolytic Stability : Expose to D2O/CD3CN mixtures and monitor Si–N bond cleavage via 29Si NMR .

- Accelerated Aging : Store at 40°C/75% RH for 4 weeks; analyze degradation by HPLC .

Q. How can reaction mechanisms (e.g., silylation of adamantylamine) be elucidated?

- Methodological Answer :

- Isotope Labeling : Use 15N-labeled adamantylamine to track N–Si bond formation via 15N NMR .

- Kinetic Profiling : Perform time-resolved IR to measure silane consumption rates .

- DFT Calculations : Model transition states (e.g., silane-adamantylamine adducts) to identify rate-determining steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data (e.g., bond lengths or angles)?

- Methodological Answer :

- Cross-Validate : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) with Cambridge Structural Database entries .

- Refinement Checks : Ensure thermal displacement parameters (Ueq) are plausible for adamantyl carbons (≈0.05 Ų) .

- Twinned Crystals : Re-measure datasets with multiple orientations or use TWINABS for integration .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling this compound in academic labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.